Bimatoprost methyl ester synthesis pathway
Bimatoprost methyl ester synthesis pathway
An In-depth Technical Guide to the Synthesis of Bimatoprost
Introduction
Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α (PGF2α), widely utilized as a first-line treatment for open-angle glaucoma and ocular hypertension.[1][2] Marketed under trade names such as Lumigan® for glaucoma and Latisse® for eyelash hypotrichosis, its primary therapeutic function is to lower intraocular pressure (IOP).[3][4] Bimatoprost achieves this by increasing the outflow of aqueous humor from the eye through both the trabecular meshwork and uveoscleral pathways.[5]
The molecular structure of Bimatoprost, (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide, features a complex stereochemistry that presents significant challenges for chemical synthesis.[4][6] Historically, the industrial manufacturing of Bimatoprost has been dominated by multi-step routes derived from the landmark Corey synthesis of prostaglandins.[7][8] However, recent advancements have focused on developing more efficient, cost-effective, and stereoselective pathways.
This technical guide provides a comprehensive overview of the core synthetic strategies for Bimatoprost, with a particular focus on the formation of key intermediates, including the Bimatoprost methyl ester. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the primary synthetic workflows.
Core Synthetic Strategies
The synthesis of Bimatoprost can be broadly categorized into two main approaches: the classical Corey lactone-based route and modern, more convergent methods employing organocatalysis. Chemoenzymatic modifications have also been introduced to improve the efficiency and stereoselectivity of specific steps.
-
The Corey Lactone Pathway : This is the traditional and most established route. It begins with the commercially available (-)-Corey lactone diol, a versatile chiral building block.[9][10] This linear synthesis involves more than 15 steps to construct the final molecule.[7][11] The process involves the sequential attachment of the lower (ω) and upper (α) side chains to the cyclopentane core.
-
Organocatalytic Pathway (Aggarwal Route) : A more recent and efficient approach, developed by Aggarwal and colleagues, significantly shortens the synthesis to as few as seven steps.[7][11] This strategy utilizes an organocatalytic asymmetric dimerization of succinaldehyde to create a key bicyclic enal intermediate, which is then elaborated to form the Bimatoprost core.[11][12]
-
Chemoenzymatic Modifications : To overcome challenges in stereocontrol and reduce the reliance on hazardous reagents, enzymatic transformations have been integrated into the synthesis. These methods use enzymes like lipases or whole-cell systems (e.g., the yeast Pichia anomala) to perform key reductions and hydrolyses with high stereoselectivity.[8][13][14]
Detailed Synthesis via the Corey Lactone Pathway
The classical synthesis begins with the protection of the hydroxyl groups of the (-)-Corey lactone, followed by oxidation to an aldehyde. The subsequent key steps are the introduction of the two side chains.
-
Lower (ω) Side-Chain Addition : The ω-chain is installed via a Horner-Wadsworth-Emmons reaction between the Corey aldehyde and a phosphonate reagent, such as dimethyl (2-oxo-4-phenylbutyl)phosphonate, to yield an enone intermediate.[1][5]
-
Stereoselective Reduction : The ketone on the newly formed side chain is stereoselectively reduced to the desired (S)-alcohol. This is a critical step for biological activity. While early methods used sodium borohydride, resulting in a mixture of isomers, reagents like L-selectride significantly improve the diastereoselectivity.[1][15]
-
Upper (α) Side-Chain Addition : The lactone is reduced to a lactol (a cyclic hemiacetal) using diisobutylaluminium hydride (DIBAL-H). This lactol is then subjected to a Wittig reaction with a phosphonium ylide, such as the one derived from (4-carboxybutyl)triphenylphosphonium bromide, to introduce the α-chain and form the carboxylic acid precursor to Bimatoprost.[1][15]
-
Final Amidation : The terminal carboxylic acid is converted to the final N-ethyl amide. A common industrial method involves a two-step process: first, the acid is esterified to form the Bimatoprost methyl ester , which is then reacted with aqueous ethylamine to yield Bimatoprost.[15][16] This two-step process can be slow, with amidation reaction times exceeding 48 hours.[15][16]
Quantitative Data Summary
The yields of synthetic steps can vary significantly based on the specific reagents and conditions used. The following table summarizes reported yields for key transformations in various Bimatoprost synthesis pathways.
| Step | Synthesis Route | Reagents/Conditions | Yield (%) | Reference(s) |
| Enone Formation | Corey | Horner-Wadsworth-Emmons with phosphonate | 70% | [1] |
| Ketone Reduction (to desired 15S-alcohol) | Corey | Sodium Borohydride | 35% | [1] |
| Ketone Reduction (to desired 15S-alcohol) | Corey | L-selectride | 60% | [15] |
| Bicyclic Enal Formation | Organocatalytic | L-proline, DBA | 14% | [11] |
| Amidation (from Bimatoprost Acid) | Corey | Two steps via methyl ester | 95% | [15] |
| Overall Yield (from protected lactone diol) | Chemoenzymatic | Pichia anomala for reduction/hydrolysis steps | "Good" | [8] |
| Overall Yield (from a key intermediate) | Modified Corey | Not specified | 85-91% | [17] |
Key Experimental Protocols
The following protocols are representative examples synthesized from the literature for critical steps in the Bimatoprost synthesis.
Protocol 1: Synthesis of Bimatoprost Methyl Ester from Bimatoprost Acid [15][16]
-
Dissolution : Dissolve (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-((S)-3-hydroxy-5-phenyl-pent-1-enyl)-cyclopentyl]-hept-5-enoic acid (1 equivalent) in a suitable organic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Esterification : Cool the solution to approximately -10°C. Add methyl iodide (MeI) and a non-nucleophilic base (e.g., DBU) and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up : Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Extraction : Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Bimatoprost methyl ester as an oil. The product is often used in the next step without further purification.
Protocol 2: Amidation of Bimatoprost Methyl Ester to Bimatoprost [6][16]
-
Reaction Setup : To the crude Bimatoprost methyl ester (1 equivalent), add a 70% aqueous solution of ethylamine (EtNH₂), typically using a large excess (e.g., >40 equivalents).
-
Reaction Conditions : Stir the resulting solution vigorously at room temperature (approx. 20-25°C) for an extended period (e.g., 48-72 hours). The reaction progress is monitored by HPLC.[6] The temperature may be slightly elevated to 30-35°C to increase the reaction rate.[6]
-
Quenching and Extraction : After completion, add an organic solvent such as methyl tert-butyl ether (MTBE) or DCM and water. Separate the organic layer.
-
Purification : Wash the organic layer with water and brine. Concentrate the solution under reduced pressure to obtain crude Bimatoprost.
-
Final Purification : The crude product is typically purified by column chromatography on silica gel followed by crystallization from a suitable solvent system (e.g., MTBE, acetonitrile, or heptane/ethanol) to yield pure Bimatoprost as a white to off-white crystalline powder.[6][15][18]
Protocol 3: Chemoenzymatic Reduction of Enone Intermediate [8]
-
Biocatalyst Preparation : Cultivate cells of the yeast Pichia anomala. Harvest the fresh cells by centrifugation and wash with a 0.1 M phosphate buffer (pH 7.0).
-
Reaction Mixture : Suspend the yeast cells (e.g., 20 g/L dry weight) in the 0.1 M phosphate buffer (pH 7.0) containing 5% glucose (as a cofactor regeneration source).
-
Substrate Addition : Add the enone intermediate (1 g/L), dissolved in a minimal amount of a water-miscible organic solvent, to the cell suspension.
-
Incubation : Carry out the biotransformation in a screw-capped tube or bioreactor at 28°C with magnetic stirring (500 rpm).
-
Monitoring and Isolation : Monitor the reaction by HPLC. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the stereopure 15(S)-alcohol intermediate.
Mechanism of Action
While the synthesis provides the molecule, its therapeutic value comes from its biological activity. Bimatoprost is a prostamide analog that is believed to be hydrolyzed in the eye to its active free acid form.[] This active metabolite lowers IOP by binding to specific prostamide receptors in the ciliary body and other ocular structures, which enhances the outflow of aqueous humor.
The synthesis of Bimatoprost has evolved significantly from the original, lengthy Corey lactone-based approach. Modern organocatalytic and chemoenzymatic strategies offer more efficient, stereoselective, and economically viable routes to this important pharmaceutical agent. The conversion of the key carboxylic acid intermediate to the final N-ethyl amide, often proceeding via a Bimatoprost methyl ester, remains a critical transformation where process optimization can yield substantial improvements in reaction time and purity. Continued innovation in synthetic methodology will be crucial for improving the manufacturing efficiency of Bimatoprost and related prostaglandin analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN111018766A - Method for synthesizing bimatoprost - Google Patents [patents.google.com]
- 3. acs.org [acs.org]
- 4. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
- 6. chemignition.com [chemignition.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. daneshyari.com [daneshyari.com]
- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 15. US8772544B2 - Process for the production of bimatoprost - Google Patents [patents.google.com]
- 16. EP2135860A1 - Improved process for the production of bimatoprost - Google Patents [patents.google.com]
- 17. WO2017182465A1 - Process for the preparation of bimatoprost - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
